molecular formula C7H7NO B1589883 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 53750-68-8

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile

Cat. No. B1589883
CAS RN: 53750-68-8
M. Wt: 121.14 g/mol
InChI Key: AHQSHUPQQYFVER-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a chemical compound with the molecular formula C7H7NO . It has an average mass of 121.137 Da and a monoisotopic mass of 121.052765 Da . It is also known by its IUPAC name, 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile .


Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives was accomplished by the highly diastereoselective Diels–Alder reaction of (S)- and ®-3-(2-pyridylsulphinyl)acrylates with furan . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides is reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .


Molecular Structure Analysis

The InChI code for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is 1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2 . The InChI key is AHQSHUPQQYFVER-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Diels-Alder reaction occurs in a single step, with the pi electrons from the diene being transferred to the dienophile and flowing in a cyclic manner . Under the same reaction conditions, 7-oxabicyclo[2.2.1]hept-5-enes were synthesized when furfuryl .


Physical And Chemical Properties Analysis

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a liquid at room temperature . The compound should be stored in a refrigerator .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQSHUPQQYFVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1C#N)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481101
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile

CAS RN

53750-68-8
Record name 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to obtain 7-Oxabicyclo[2.2.1]heptan-2-one from 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile?

A1: 7-Oxabicyclo[2.2.1]heptan-2-one can be synthesized from 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile through a multi-step process. First, a Diels-Alder reaction between furan and α-chloroacrylonitrile produces a mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. [] Subsequent catalytic hydrogenation of the double bond followed by hydrolysis, acyl azide formation, Curtius rearrangement, and hydrolysis of the resulting α-chloro isocyanates yields the desired 7-Oxabicyclo[2.2.1]heptan-2-one. []

Q2: How does the stereochemistry of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile affect its reactivity in ring-opening/cross metathesis (ROCM) reactions?

A2: Research shows distinct reactivity differences between exo- and endo-2-cyano-7-oxanorbornenes (another name for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile) in ROCM reactions with allyl alcohol or allyl acetate using ruthenium alkylidene catalysts. [] The stereochemistry influences the chemoselectivity (ROCM vs ROMP), regioselectivity (1,2- vs 1,3-product formation), and stereoselectivity (E/Z isomerism) of the reaction, highlighting the importance of stereochemical control in these transformations. []

Q3: Can you describe a specific reaction involving 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile and its structural characterization?

A3: 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile reacts with benzonitrile oxide, yielding a crystalline product. [] X-ray crystallography studies revealed the product's structure, confirming its molecular formula as C13H11NO3. [] The crystal structure analysis provided detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of the reactivity and structural features of the compound. []

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